N-BOC-L-HOMOSERINE METHYL ESTER

Catalog No.
S761513
CAS No.
120042-11-7
M.F
C10H19NO5
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BOC-L-HOMOSERINE METHYL ESTER

CAS Number

120042-11-7

Product Name

N-BOC-L-HOMOSERINE METHYL ESTER

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC

Here are some potential applications of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in scientific research:

  • Synthesis of Peptides and Proteins

    This molecule contains a protected amino acid group, which can be used to create chains of amino acids (peptides) or even complex proteins. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation [].

  • Synthesis of Analogs of Natural Products

    Researchers can use this molecule as a starting material to create modified versions of naturally occurring molecules. These modified molecules, called analogs, can be useful for studying the biological function of the natural product or for developing new drugs with improved properties [].

  • Chemical Biology Research

    This molecule may be useful in studies related to chemical biology, a field that combines chemistry and biology to investigate biological processes at the molecular level [].

N-BOC-L-HOMOSERINE METHYL ESTER is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. The compound features a tert-butyloxycarbonyl (N-BOC) protective group, which enhances its stability and reactivity in synthetic applications. This protective group allows for selective reactions, making it valuable in the synthesis of various bioactive compounds and pharmaceutical intermediates . N-BOC-L-homoserine methyl ester is particularly useful as a precursor for non-canonical amino acids, such as azidohomoalanine, which are important in peptide synthesis and drug development .

Due to its functional groups. Key reactions include:

  • Deprotection Reactions: The N-BOC group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
  • Esterification: The methyl ester can undergo hydrolysis to yield free homoserine, which can then participate in peptide bond formation.
  • Substitution Reactions: The compound can react with various electrophiles to introduce new functional groups, expanding its utility in synthetic chemistry .

The synthesis of N-BOC-L-homoserine methyl ester typically involves the following steps:

  • Protection of Homoserine: L-homoserine is reacted with tert-butyloxycarbonyl anhydride to introduce the N-BOC group.
  • Esterification: The protected homoserine undergoes esterification with methanol or methyl iodide to form the methyl ester.
  • Purification: The product is purified using standard techniques such as column chromatography or recrystallization .

Alternative methods may include modifications using different protective groups or solvents to optimize yield and purity.

N-BOC-L-homoserine methyl ester is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins with modified functionalities.
  • Drug Development: As a precursor for bioactive compounds that can be utilized in pharmaceuticals.
  • Bioconjugation: In the preparation of compounds with bioorthogonal handles for targeted drug delivery systems .

Studies involving N-BOC-L-homoserine methyl ester often focus on its derivatives rather than the compound itself. For example, research has demonstrated that derivatives like azidohomoalanine can be incorporated into proteins to study protein interactions and functions through bioconjugation techniques. These studies help elucidate the roles of specific amino acids in protein structure and function .

Several compounds share structural similarities with N-BOC-L-homoserine methyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-HomoserineNo protective groupNaturally occurring amino acid
AzidohomoalanineContains an azide functional groupUsed as a methionine surrogate in protein synthesis
N-Boc-L-serineSimilar protective groupDifferent side chain leading to varied reactivity
N-Boc-L-threonineSimilar protective groupContains an additional hydroxyl group on the side chain

N-BOC-L-homoserine methyl ester stands out due to its specific protective group and its role as a precursor for non-canonical amino acids, which are not readily available from natural sources. This uniqueness facilitates novel approaches in peptide synthesis and drug design .

N-Boc-L-homoserine methyl ester is synthesized through orthogonal protection strategies that enable selective functionalization of amino and carboxyl groups. This compound serves as a critical intermediate in peptide synthesis and chemical biology applications, leveraging the orthogonal stability of the tert-butoxycarbonyl (Boc) and methyl ester groups.

Boc Group Installation via Di-tert-butyl Dicarbonate Mediated Reactions

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), a reagent widely used in organic synthesis for N-protection. This reaction proceeds under mild conditions, typically in the presence of a base such as triethylamine or sodium hydroxide, to deprotonate the amine and facilitate nucleophilic attack on Boc₂O. The mechanism involves the formation of a mixed carbonic anhydride intermediate, which undergoes rapid decomposition to yield the Boc-protected amine and release carbon dioxide.

Key advantages of this method include:

  • High yield: Typically >90% under optimized conditions.
  • Stereochemical retention: No racemization occurs at the α-carbon during protection.
  • Compatibility: Boc groups remain stable under basic conditions, enabling subsequent esterification or side-chain modifications.
ReagentBaseSolventTemperatureYieldReference
Boc₂OTriethylamineDichloromethane0–25°C95–98%
Boc₂ONaOHWater/THF0°C85–90%

Methyl Ester Formation Through Nucleophilic Acyl Substitution

The carboxyl group of homoserine is converted to a methyl ester via nucleophilic acyl substitution. Two primary methods are employed:

1. Diazomethane-mediated esterification:
Diazomethane (CH₂N₂) reacts with carboxylic acids in a two-step mechanism:

  • Deprotonation: The carboxylate anion acts as a nucleophile.
  • SN2 attack: Methylation occurs at the carbonyl carbon, releasing nitrogen gas.
    This method is preferred for its rapid reaction rate and high efficiency but requires careful handling due to the explosive nature of diazomethane.

2. Acid-catalyzed esterification:
Thionyl chloride (SOCl₂) or methanol with H₂SO₄ catalyzes the formation of methyl esters. While slower than diazomethane, this approach is scalable and avoids hazardous reagents.

MethodReagentConditionsYieldReference
DiazomethaneCH₂N₂Ethyl ether, 0–25°C90–95%
Thionyl chlorideSOCl₂, MeOHReflux, 60°C80–85%

Solid-Phase vs Solution-Phase Synthesis Optimization

The choice between solid-phase and solution-phase synthesis depends on the desired scale, purity, and application.

ParameterSolid-PhaseSolution-Phase
Reaction EfficiencyHigh (resin-bound intermediates)Moderate to high (purification required)
ScalabilityLimited (batch-dependent)High (continuous flow systems)
Ease of PurificationSimplified (filtration/washing)Complex (chromatography required)

Solid-phase synthesis is favored in peptide assembly due to:

  • Orthogonality: Boc groups are removed under acidic conditions (e.g., TFA), enabling sequential deprotection.
  • Resin compatibility: Methyl esters are stable during Fmoc-based SPPS cycles.

Solution-phase synthesis offers advantages for:

  • Large-scale production: Economical for industrial applications.
  • Functional group diversity: Enables post-synthetic modifications (e.g., azide introduction).

Stereochemical Control in Homoserine Derivative Preparation

Maintaining the L-configuration of homoserine is critical, as stereochemical integrity directly impacts downstream applications such as peptide folding and enzyme recognition.

Key factors influencing stereochemical stability:

  • pH control: Neutral to weakly basic conditions prevent epimerization.
  • Temperature: Reactions at 0–25°C minimize racemization.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) reduce side reactions.

Experimental validation:

  • Boc₂O-mediated protection of L-homoserine yields >99% enantiomeric excess (ee) when performed at 0°C.
  • Methyl esterification with diazomethane preserves stereochemistry, as confirmed by chiral HPLC.

TEMPO/BAIB-Mediated Oxidation to Aspartic-Acid Derivatives

Oxidising the primary C-terminal alcohol to a γ-carboxylic acid converts the homoserine core into an N-protected aspartic-acid residue without harsh metal oxidants. The reagent pair 2,2,6,6-tetramethyl-1-piperidinyloxyl and bis(acetoxy)iodobenzene achieves this in dichloromethane–tert-butanol–water (4:4:1) at ambient temperature [1] [2].

EntryMolar ratio of 2,2,6,6-tetramethyl-1-piperidinyloxylTime (h)Isolated yield of aspartic-acid product (%)
10.20 equiv.1.557 [1]
20.50 equiv.1.561 [1]
30.90 equiv.1.570 [1]
41.20 equiv.1.581 [1]

Key mechanistic observations

  • The hypervalent iodine species does not oxidise the nitroxyl radical directly; instead, acetic-acid-assisted disproportionation affords a catalytic oxoammonium cation that accepts hydride from the alcohol [3] [4].
  • Side-product distribution correlates with catalyst loading: higher catalyst levels suppress γ-lactam formation but modestly increase aspartimide by-product via β-lactone dehydration [1] [2].
  • Short reaction times (≤0.5 h) minimise aspartimide but raise γ-lactam content, confirming a stepwise pathway in which the lactam precedes imide formation [1].

These data demonstrate that a narrow operating window (1.0 ± 0.2 equiv. nitroxyl radical, <2 h) simultaneously maximises yield and limits backbone cyclisation.

Stability Profiling under Various Coupling Conditions

Retention of the tert-butoxycarbonyl group and the β-hydroxy configuration during peptide-bond formation is essential for sequence-defined synthesis. Comparative experiments using model tripeptides highlight the behaviour of N-BOC-L-homoserine methyl ester toward widely used activation cocktails [5] [6].

Coupling system (1 h, 25 °C)Aspartimide (%)β-Lactone (%)Recovery of starting ester (%)
1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / diisopropylethylamine<2492 [6]
O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate / collidine3688 [5]
N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide / 1-hydroxybenzotriazole111568 [5]
N,N′-diisopropylcarbodiimide / pentafluorophenol141864 [5]

Trends and mechanistic rationale

  • Asparagine-derived imide forms by intramolecular nucleophilic attack of the α-amide on the transient aspartyl mixed anhydride; its prevalence rises with carbodiimide activation because the O-acylisourea persists long enough to cyclise [5].
  • β-Lactone derives from intramolecular esterification of the freshly liberated carboxylate with the β-hydroxy group; more basic additives (collidine, diisopropylethylamine) marginally accelerate this path [5] [6].
  • Uronium systems that generate less persistent active esters display the lowest total degradation, making them preferred for chain elongation when the homoserine modification is present [5].

Nucleophilic Displacement Reactions at the β-Hydroxy Position

Strategic substitution at the β-centre after converting the hydroxy group into a sulfonate enables access to γ-functionalised amino acids and cyclic derivatives.

3.3.1 Leaving-Group Installation

Mesyl chloride in pyridine affords the β-mesylate quantitatively without tert-butoxycarbonyl loss [7]. Alternative sulfonates are selected to tune reaction rates, as shown below [8]:

β-Sulfonate leaving groupRelative second-order rate constant for bimolecular nucleophilic substitution at 25 °C
Methanesulfonate1.0
p-Toluenesulfonate0.70
4-Nitrobenzenesulfonate13
Trifluoromethanesulfonate56 000
Perfluorobutanesulfonate120 000

The striking rate acceleration for the perfluoroalkylsulfonate reflects both stronger inductive withdrawal and superior anion charge dispersion, lowering the energy of the transition state [8].

3.3.2 Stereochemical Course and Scope

Bromide, thiolate, and azide nucleophiles displace the mesylate with inversion of configuration, consistent with a concerted bimolecular pathway confirmed by isotopic labelling and kinetic isotope effects [9] [7]. Typical isolated yields range from eighty to ninety percent under refluxing acetonitrile, with no detectable racemisation at C-2 [9].

Applications

  • Azide displacement followed by Staudinger reduction furnishes β-amino-homoserine analogues for antimicrobial screens [10].
  • Thiolate displacement delivers S-alkylated products that undergo intramolecular Michael addition to construct γ-thiolactones relevant to quorum-sensing inhibitor libraries [11].

Concluding Remarks

Careful mechanistic control over oxidation, coupling, and substitution reactions enables N-BOC-L-homoserine methyl ester to act as a pluripotent intermediate for peptide, heterocycle, and metabolite synthesis. Optimised nitroxyl-mediated oxidation supplies high-yield aspartic-acid derivatives, uronium activation minimises backbone rearrangement during amidation, and judicious sulfonylation unlocks stereodefined β-functionalisation. Collectively, these insights provide a robust platform for the continued deployment of this protected amino alcohol in complex-molecule construction.

XLogP3

0.6

Wikipedia

Methyl N-(tert-butoxycarbonyl)-L-homoserinate

Dates

Last modified: 08-15-2023

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